molecular formula C14H17NO3 B4332619 methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate CAS No. 1206906-39-9

methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate

Cat. No.: B4332619
CAS No.: 1206906-39-9
M. Wt: 247.29 g/mol
InChI Key: NYJLCWKSQVCFHH-FLIBITNWSA-N
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Description

Methyl (3,3-dimethyl-8-oxo-2-azaspiro[45]deca-6,9-dien-1-ylidene)acetate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate typically involves the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed through X-ray analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include 5-arylfuran-2,3-diones for acylation and nitriles for cyclization . The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include β-CH-acylation products and spirocyclic isoxazolyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is explored as a precursor for synthesizing biologically active molecules. Its spirocyclic structure allows for the development of compounds that can interact with various biological targets, potentially leading to new therapeutic agents.

Case Study:
A study demonstrated that derivatives of spirocyclic compounds exhibit significant activity against cancer cell lines. The structural modifications provided by this compound enhance the efficacy of these compounds in targeting specific pathways involved in tumor growth .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo acylation and cyclization reactions makes it valuable in constructing diverse chemical architectures.

Synthesis Pathways:
The synthesis typically involves:

  • Acylation: Reaction with acylating agents to form acyl derivatives.
  • Cyclization: Intramolecular reactions leading to the formation of spirocyclic structures .

Table 1: Key Reactions Involving Methyl (2Z)-(3,3-Dimethyl...)

Reaction TypeDescriptionMajor Products Formed
AcylationReaction with acylating agentsAcyl derivatives
CyclizationIntramolecular cyclizationSpirocyclic isoxazolyl derivatives

Material Science

Research indicates potential applications in developing novel materials with unique properties due to the compound's distinctive chemical structure. Its interactions at the molecular level can lead to materials with tailored functionalities.

Mechanism of Action

The mechanism of action of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to engage in specific binding interactions with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C15H19NO2C_{15}H_{19}NO_2, with a molecular weight of approximately 247.29 g/mol. Its structure includes an azaspiro framework, which is known for conferring various biological properties. The presence of the keto group and the specific stereochemistry contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research focusing on its derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, including acute myeloid leukemia (AML) cells, demonstrating significant cytotoxic effects.

The proposed mechanism of action involves the inhibition of specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cell signaling pathways associated with cancer progression. In particular, compounds derived from this structure have been identified as inhibitors of PTPN11 (SHP2), a target implicated in several cancers. This inhibition can lead to disrupted signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with this compound. Studies suggest that it may mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Anticancer Activity Assessment

A study published in the Russian Journal of Organic Chemistry investigated the reaction of this compound with various substrates to assess its anticancer potential. The results indicated a significant reduction in viability in treated cancer cell lines compared to controls, suggesting a dose-dependent relationship between compound concentration and cytotoxicity .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.

Data Tables

PropertyValue
Molecular FormulaC15H19NO2C_{15}H_{19}NO_2
Molecular Weight247.29 g/mol
Anticancer ActivitySignificant cytotoxicity
Antimicrobial ActivityEffective against pathogens
Neuroprotective EffectsReduces oxidative stress

Properties

IUPAC Name

methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-13(2)9-14(6-4-10(16)5-7-14)11(15-13)8-12(17)18-3/h4-8,15H,9H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJLCWKSQVCFHH-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C=CC(=O)C=C2)C(=CC(=O)OC)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2(C=CC(=O)C=C2)/C(=C/C(=O)OC)/N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135106
Record name Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206906-39-9
Record name Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206906-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
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methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
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methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
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methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
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methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
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